molecular formula C15H22BrNO B5725946 1-(5-bromo-2-methoxybenzyl)azocane

1-(5-bromo-2-methoxybenzyl)azocane

Cat. No. B5725946
M. Wt: 312.24 g/mol
InChI Key: XYWBSNLQHCEMEP-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methoxybenzyl)azocane is a chemical compound that has gained significant attention in scientific research. It belongs to the class of azocanes and has been studied for its potential applications in various fields, including medicinal chemistry, drug delivery, and material science.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)azocane is not fully understood. However, it is believed to exert its antimicrobial and antifungal activity by disrupting the cell membrane of microorganisms. The photoisomerization property of the compound is due to the reversible cis-trans isomerization of the azo group, which can induce conformational changes in the molecule and trigger drug release.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2-methoxybenzyl)azocane exhibits low toxicity towards mammalian cells, indicating its potential as a safe and effective drug candidate. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-bromo-2-methoxybenzyl)azocane is its photoisomerization property, which makes it a useful tool for drug delivery and other applications that require controlled release. However, the compound is relatively unstable and can undergo degradation over time, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(5-bromo-2-methoxybenzyl)azocane. One area of research is the development of new antibiotics based on the compound's antimicrobial activity. Another area of interest is the use of the compound as a drug carrier for targeted drug delivery. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of the compound, as well as its potential applications in material science and other fields.

Synthesis Methods

The synthesis of 1-(5-bromo-2-methoxybenzyl)azocane involves the reaction of 5-bromo-2-methoxybenzaldehyde with 1-aminopentane in the presence of acetic acid and sodium acetate. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)azocane has been studied for its potential applications in medicinal chemistry and drug delivery. It has been found to exhibit antimicrobial and antifungal activity, making it a promising candidate for the development of new antibiotics. Additionally, it has been investigated as a potential drug carrier due to its ability to undergo photoisomerization, which can trigger drug release in response to light.

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-18-15-8-7-14(16)11-13(15)12-17-9-5-3-2-4-6-10-17/h7-8,11H,2-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWBSNLQHCEMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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